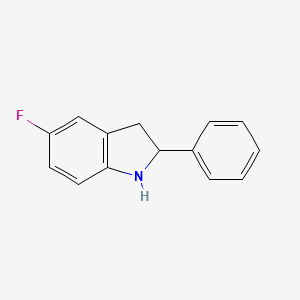

5-Fluoro-2-phenylindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-phenylindoline is an organic compound with the molecular formula C14H12FN. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenylindoline can be achieved through several methods. One common approach involves the use of nitroarenes as aryl nitrene precursors. In this method, a metal-free intramolecular benzylic sp3 C-H amination is employed using aryl nitro compounds. The reaction is facilitated by an organosilicon reagent, N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP), which serves as an efficient reductant .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Antiviral Applications

One of the most promising applications of 5-Fluoro-2-phenylindoline is in the development of antiviral agents. Recent studies have highlighted its potential effectiveness against SARS-CoV-2, the virus responsible for COVID-19.

Case Study: TKB272

A notable example is the compound TKB272, which incorporates a 5-fluoro-benzothiazole moiety similar to that of this compound. TKB272 has demonstrated potent inhibition of the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 0.0007 µM, significantly outperforming other inhibitors like nirmatrelvir . The fluorine substitution enhances the compound's lipophilicity and metabolic stability, improving its bioavailability and efficacy against various viral strains, including resistant variants .

Cancer Treatment

This compound also shows promise in oncology, particularly as a potential treatment for colorectal cancer. Its structural analogs have been studied for their ability to enhance therapeutic efficacy compared to traditional chemotherapeutics.

Case Study: 5-Fluoro-2'-deoxyuridine

In a Phase II clinical study, 5-Fluoro-2'-deoxyuridine (FUdR), a fluorinated analog related to this compound, was administered alongside leucovorin to patients with metastatic colorectal cancer previously treated with 5-fluorouracil (5-FU). The study reported a partial response rate of 6.9% and stable disease in several patients, indicating that fluorinated compounds may offer benefits over standard treatments . The regimen was well-tolerated with minimal hematologic toxicity but did present some gastrointestinal side effects.

Structural Insights and Mechanism of Action

The incorporation of fluorine into indole derivatives like this compound enhances their binding affinity to target proteins due to the formation of unique interactions within the active sites. For instance, in the case of TKB272, the fluorine atom at the 5-position engages in critical interactions that stabilize its binding to Mpro . This highlights the importance of fluorination in optimizing drug-like properties.

Comparative Analysis of Fluorinated Compounds

To better understand the effectiveness of this compound and its derivatives, a comparative analysis can be useful. Below is a table summarizing key findings from studies involving fluorinated compounds:

| Compound | Target Disease | Mechanism of Action | IC50 Value (µM) | Response Rate (%) |

|---|---|---|---|---|

| TKB272 | COVID-19 | Inhibits Mpro activity | 0.0007 | Not applicable |

| 5-Fluoro-2'-deoxyuridine | Colorectal Cancer | Antimetabolite action; inhibits DNA synthesis | Not specified | 6.9 |

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-2-oxindole: Another fluorinated indole derivative with similar biological activities.

2-Phenylindoline: Lacks the fluorine atom but shares the indoline core structure.

5-Fluoro-3-phenylindole: A closely related compound with a different substitution pattern.

Uniqueness

5-Fluoro-2-phenylindoline is unique due to the presence of both the fluorine atom and the phenyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula |

C14H12FN |

|---|---|

Molecular Weight |

213.25 g/mol |

IUPAC Name |

5-fluoro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12FN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2 |

InChI Key |

XHHMRKDKEQLSMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.